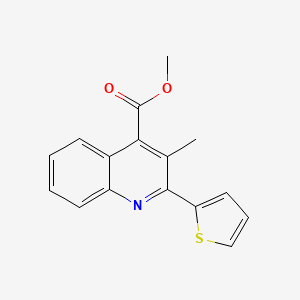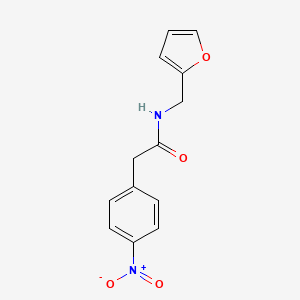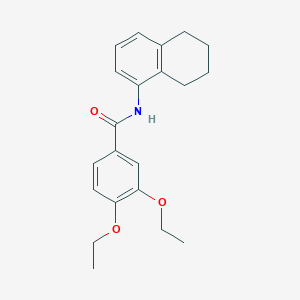
methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate, also known as MTMQ, is a synthetic compound with potential therapeutic properties. It belongs to the quinolinecarboxylate family and has been extensively studied for its biological activities.
Mecanismo De Acción
Methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate exerts its biological effects by modulating various signaling pathways in cells. It has been reported to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate also activates the JNK pathway, which leads to apoptosis in cancer cells. Furthermore, methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has been found to modulate various biochemical and physiological processes in cells. It has been reported to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has also been shown to increase the production of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has been found to inhibit the activity of various enzymes, including topoisomerase II and COX-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has also been shown to exhibit potent biological activities at low concentrations. However, methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has some limitations for lab experiments. It is not water-soluble and requires organic solvents for dissolution. methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate is also unstable in acidic conditions and can degrade over time.
Direcciones Futuras
Methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has shown promising results in preclinical studies and has potential for further development as a therapeutic agent. Future research should focus on optimizing the synthesis method and improving the stability and solubility of methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate. In addition, further studies are needed to investigate the pharmacokinetics and toxicity of methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate in vivo. methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate may also have potential for combination therapy with other anti-cancer or anti-inflammatory agents.
Conclusion
methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate is a synthetic compound with potential therapeutic properties. It has been extensively studied for its biological activities and has shown promise as a therapeutic agent for cancer, inflammation, and bacterial infections. The synthesis method is relatively simple, and methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate exhibits potent biological activities at low concentrations. However, further research is needed to optimize the synthesis method, improve the stability and solubility of methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate, and investigate its pharmacokinetics and toxicity in vivo.
Métodos De Síntesis
Methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate can be synthesized by reacting 2-thiophenecarboxylic acid with methyl anthranilate in the presence of phosphorus oxychloride. The resulting product is then treated with methylamine to yield methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate. The synthesis process is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
Methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has been studied for its therapeutic potential in various diseases, including cancer, inflammation, and bacterial infections. It has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has also been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, methyl 3-methyl-2-(2-thienyl)-4-quinolinecarboxylate has been shown to have antibacterial activity against Gram-positive bacteria.
Propiedades
IUPAC Name |
methyl 3-methyl-2-thiophen-2-ylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-10-14(16(18)19-2)11-6-3-4-7-12(11)17-15(10)13-8-5-9-20-13/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBXNZAKXQDPRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CS3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-2-(thiophen-2-yl)quinoline-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-methoxyphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5778610.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5778611.png)
![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5778618.png)
![N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5778620.png)

![4-{[(3-chloro-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5778634.png)
![2-methyl-4-(4-methyl-1-piperidinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5778637.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)



